6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
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Overview
Description
Molecular Structure Analysis
The molecular formula of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde is C7H8N2O2 . The exact molecular structure is not provided in the search results. For a detailed molecular structure, it would be best to refer to a reliable chemical database or a peer-reviewed scientific publication .Chemical Reactions Analysis
The specific chemical reactions involving 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde are not provided in the search results. Detailed information about its reactivity and the types of reactions it undergoes might be found in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde include a molecular weight of 152.15 . It is a solid at room temperature . More detailed physical and chemical properties might be found in specialized chemical databases .Scientific Research Applications
Synthesis and Cytotoxic Activity
The synthesis of 3,4-disubstituted derivatives of 6,7-dihydro-imidazo[2,1-b][1,3]thiazole and 7,8-dihydro-6H-imidazo[2,1-b][1,3]thiazine derivatives has been explored for their cytotoxic effects against both cancer and noncancer cells. These compounds were synthesized through cyclization of 4,5-diaryl-imidazole-2-thione and dihaloalkane, with their structures confirmed by NMR and IR spectroscopy. Their cytotoxicities were evaluated using the MTT assay, demonstrating significant effects at lower doses on cancer cells (Meriç, Incesu, & Hatipoğlu, 2008).
Growth Regulatory Activity
Another research focused on the synthesis of phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines and their growth regulatory activity on seedlings of Cucumis sativus. This study found specific derivatives exhibiting stable inhibitory effects, as well as compounds showing promising growth-stimulating activity at certain concentrations (Slyvka et al., 2022).
Anti-inflammatory Agents
The investigation into novel imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxy moiety for their potential as anti-inflammatory agents revealed promising results. These compounds were synthesized via nucleophilic substitution reaction and their drug-like properties were in silico predicted using SwissADME. Their anti-inflammatory activity was confirmed in vivo using the carrageenan-induced hind paw edema test in rats, identifying compounds with satisfactory pharmacological properties for further research (Biointerface Research in Applied Chemistry, 2022).
Synthesis of Novel Heterocyclic Systems
Research on the synthesis of novel heterocyclic systems such as imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation has contributed to the exploration of new synthetic pathways. This work highlights the versatility of imidazo[2,1-c][1,4]thiazine derivatives in facilitating the development of unique compounds under environmentally friendly conditions (Mohan, Rao, & Adimurthy, 2013).
Safety And Hazards
properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHPMFNLYOWIRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=NC=C(N21)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474324 |
Source
|
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
CAS RN |
623564-36-3 |
Source
|
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623564-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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